Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a complex organic compound. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound . Quinoline derivatives have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, 2-chloromethyl-4 (3H)-quinazolinones, which are valuable intermediates in the preparations of a wide range of biologically active compounds, can be synthesized using o-anthranilic acids as starting materials .Molecular Structure Analysis
The molecular structure of such compounds typically involves a quinoline core with various substituents. The exact structure would depend on the specific positions and types of these substituents .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the substituents present. These reactions can be used to further modify the compound or to create new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anticancer Agents
- Field : Medicinal Chemistry
- Application : In the ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3 H)-quinazolinones were needed as key intermediates . Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
- Method : An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results : The synthesized 4-anilinoquinazoline derivatives showed promising anticancer activity in vitro .
Synthesis of Diverse Physiologically Significant Molecules
- Field : Organic Chemistry
- Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists .
- Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
- Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .
Anti-Inflammatory Agents
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-inflammatory agents .
- Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
- Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .
Hedgehog Antagonists
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as hedgehog antagonists .
- Method : An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results : The synthesized 2-chloromethyl-4(3 H)-quinazolinones were conveniently prepared in one pot .
Anti-HIV Agents
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-HIV agents .
- Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
- Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .
Anti-Analgesic Agents
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-analgesic agents .
- Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
- Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMWRZOUKPJCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596160 |
Source
|
Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride | |
CAS RN |
126334-84-7 |
Source
|
Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.